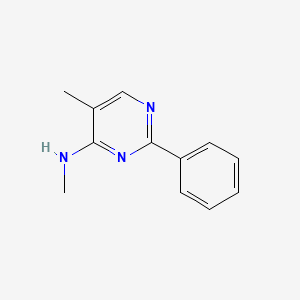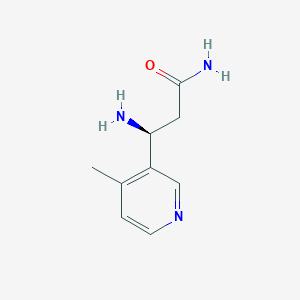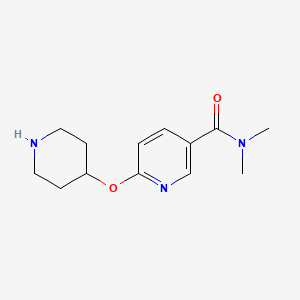![molecular formula C11H15NO B13250464 {3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
{3-[(Cyclopropylmethyl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Cyclopropylmethyl)amino]phenyl}methanol is an organic compound with the molecular formula C11H15NO. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a phenyl ring bearing a methanol group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Cyclopropylmethyl)amino]phenyl}methanol typically involves the reaction of 3-nitrobenzyl alcohol with cyclopropylmethylamine under reducing conditions. The nitro group is first reduced to an amino group, which then reacts with cyclopropylmethylamine to form the desired product. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{3-[(Cyclopropylmethyl)amino]phenyl}methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of {3-[(Cyclopropylmethyl)amino]phenyl}carboxylic acid.
Reduction: Formation of {3-[(Cyclopropylmethyl)amino]phenyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-[(Cyclopropylmethyl)amino]phenyl}methanol is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-[(Cyclopropylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {3-[(Cyclopropylmethyl)amino]phenyl}amine
- {3-[(Cyclopropylmethyl)amino]phenyl}carboxylic acid
- {3-[(Cyclopropylmethyl)amino]phenyl}ethanol
Uniqueness
{3-[(Cyclopropylmethyl)amino]phenyl}methanol is unique due to the presence of both a cyclopropylmethyl group and a methanol group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[3-(cyclopropylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C11H15NO/c13-8-10-2-1-3-11(6-10)12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 |
InChI Key |
CJMNETUMLVOYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine](/img/structure/B13250385.png)
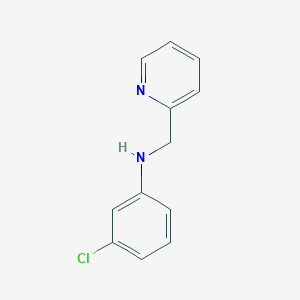

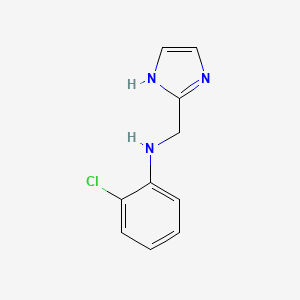
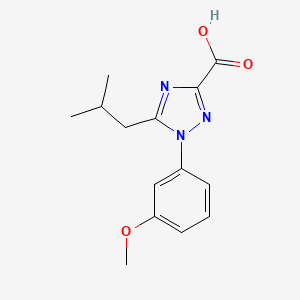
amine](/img/structure/B13250409.png)

![2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13250417.png)

![3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13250434.png)
